molecular formula C10H10N2O7 B8090758 Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate

Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate

Cat. No.: B8090758
M. Wt: 270.20 g/mol
InChI Key: SGHKADDRNOIRKA-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate is an organic compound with the molecular formula C10H10N2O7 It is a derivative of benzoic acid, characterized by the presence of methoxy, methyl, and dinitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate typically involves the nitration of methyl 2-methoxy-4-methylbenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the 3 and 5 positions of the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups make the aromatic ring electron-deficient, facilitating nucleophilic substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various nucleophiles.

    Reduction: Products include amino derivatives of the original compound.

    Hydrolysis: Products include 2-methoxy-4-methyl-3,5-dinitrobenzoic acid.

Scientific Research Applications

Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dinitrobenzoate: Similar structure but lacks the methoxy and methyl groups.

    4-Methyl-3,5-dinitrobenzoic acid: Similar structure but lacks the ester group.

Uniqueness

Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups with the dinitrobenzoate core makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O7/c1-5-7(11(14)15)4-6(10(13)19-3)9(18-2)8(5)12(16)17/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHKADDRNOIRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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